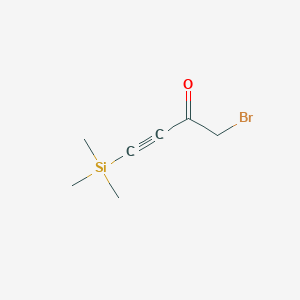

1-Bromo-4-(trimethylsilyl)but-3-yn-2-one

CAS No.: 433257-41-1

Cat. No.: VC4317168

Molecular Formula: C7H11BrOSi

Molecular Weight: 219.153

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 433257-41-1 |

|---|---|

| Molecular Formula | C7H11BrOSi |

| Molecular Weight | 219.153 |

| IUPAC Name | 1-bromo-4-trimethylsilylbut-3-yn-2-one |

| Standard InChI | InChI=1S/C7H11BrOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 |

| Standard InChI Key | AUXMRAOWTLDXNT-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)C#CC(=O)CBr |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 1-bromo-4-(trimethylsilyl)but-3-yn-2-one combines four distinct functional groups:

-

Trimethylsilyl (TMS) group: Provides steric bulk and electronic stabilization to the alkyne moiety.

-

Bromine atom: Acts as a leaving group or electrophilic site for substitution reactions.

-

Alkyne: Enables participation in cycloadditions, Sonogashira couplings, or click chemistry.

-

Ketone: Facilitates nucleophilic additions or condensations.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₁BrOSi | |

| Molecular Weight | 219.153 g/mol | |

| IUPAC Name | 1-bromo-4-trimethylsilylbut-3-yn-2-one | |

| SMILES | CSi(C)C#CC(=O)CBr | |

| InChIKey | AUXMRAOWTLDXNT-UHFFFAOYSA-N |

The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, though specific spectral data remain unpublished . The TMS group’s electron-donating effects stabilize the alkyne, while the bromine enhances electrophilicity at the adjacent carbon, making it reactive toward nucleophiles .

Reactivity and Applications

Cyclization and Heterocycle Formation

The compound’s alkyne and ketone groups enable participation in cyclization reactions. For example, in propargyl aza-Claisen rearrangements, it serves as a precursor to nitrogen-containing heterocycles, which are pivotal in drug discovery . The TMS group enhances regioselectivity by directing alkyne reactivity toward specific positions .

Multicomponent Reactions (MCRs)

1-Bromo-4-(trimethylsilyl)but-3-yn-2-one acts as a dienophile in Diels-Alder reactions or as a coupling partner in metal-catalyzed cross-couplings. Its bromine atom can be displaced in nucleophilic aromatic substitutions, enabling the synthesis of aryl-alkyne hybrids.

Table 2: Representative Applications

| Precaution | Implementation Example |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles |

| Ventilation | Fume hoods or closed systems |

| Storage | 4°C under argon/vacuum |

| Spill Management | Inert absorbents (e.g., sand) |

Future Directions and Research Opportunities

-

Pharmaceutical Applications: Exploiting its cyclization potential to synthesize kinase inhibitors or antimicrobial agents.

-

Materials Science: Developing silylated polymers with tailored electronic properties.

-

Catalysis: Investigating its role in transition-metal-catalyzed C–H activation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume